Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a 2,2-difluoroethoxy group at position 7 and an ethyl ester moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine core’s versatility in drug discovery, particularly in targeting enzymes and receptors such as PI3K and the constitutive androstane receptor (CAR) .
Properties
Molecular Formula |
C12H12F2N2O3 |
|---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-6-15-11-5-8(3-4-16(9)11)19-7-10(13)14/h3-6,10H,2,7H2,1H3 |
InChI Key |
AUVNPSQXNNBJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core. Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an antituberculosis agent, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The compound’s difluoroethoxy group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity :
- Chlorination at position 5 (e.g., 6e) proceeds regioselectively with N-chlorosuccinimide (NCS), while acetic acid promotes oxidation to 2-oxo derivatives .
- Electron-withdrawing groups (e.g., trifluoromethyl in 2a) enhance thermal stability and alter solubility .
Biological Activity Correlations :
- PI3K Inhibition : HS-173’s phenylsulfonamido group is critical for binding to PI3K’s ATP pocket, demonstrating anti-fibrotic effects .
- Antimicrobial Activity : Methyl and halogen substituents (e.g., 2,5,7-trimethyl derivative) improve activity against bacterial strains .
Physicochemical Properties: Fluorinated substituents (e.g., 2,2-difluoroethoxy, trifluoromethyl) increase lipophilicity (logP) and metabolic resistance . Melting points correlate with crystallinity; pyrano-fused derivatives (e.g., 7d) exhibit higher mp (172–175°C) due to planar rigidity .
Synthetic Accessibility :
Biological Activity
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1860803-20-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H12F2N2O3
Molecular Weight : 270.24 g/mol
CAS Number : 1860803-20-8
Purity : Typically >95%
The compound features a pyridine ring fused with an imidazole moiety, which is known for its diverse biological activities. The presence of the difluoroethoxy group enhances its pharmacological profile by improving solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes may vary but generally include:
- Formation of the Imidazole Ring : Using precursor compounds that can cyclize to form the imidazole structure.
- Carboxylation Reaction : Introducing the carboxylate functionality at the 3-position of the imidazole ring.
- Alkylation : Attaching the difluoroethoxy group to enhance biological activity.
Antimicrobial Properties
Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:
- In vitro Studies : Demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values in the low micromolar range suggest potent activity.
Antitumor Activity
Research has also highlighted the potential antitumor properties of this compound:
- Cell Line Studies : this compound was tested against several cancer cell lines including breast and colon cancer cells.
- Mechanism of Action : Preliminary data suggest that it may induce apoptosis through mitochondrial pathways and inhibit cell proliferation.
Case Studies
Several case studies have been documented regarding the biological effects of imidazo[1,2-a]pyridine derivatives:
- Study on Antimycobacterial Activity :
- Antitumor Efficacy Study :
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; low MIC values reported. |
| Antitumor | Induces apoptosis in cancer cell lines; inhibits cell proliferation. |
| Antimycobacterial | Significant activity against Mycobacterium tuberculosis; promising lead compounds identified. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
